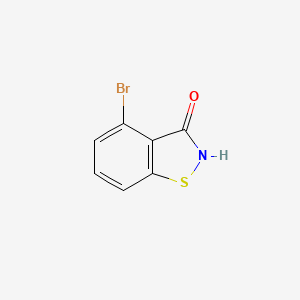

4-Bromo-1,2-benzothiazol-3-one

Description

BenchChem offers high-quality 4-Bromo-1,2-benzothiazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,2-benzothiazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQSWWBPKMUEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1,2-benzothiazol-3-one: Structural Architecture & Chemical Analysis

Executive Summary

This technical guide provides a rigorous analysis of 4-Bromo-1,2-benzothiazol-3-one (4-Br-BIT), a halogenated derivative of the commercially ubiquitous benzisothiazolinone (BIT) scaffold. While the parent BIT molecule is a staple biocide and preservative, the introduction of a bromine atom at the C4 position introduces unique steric and electronic perturbations. This document details the structural implications of this substitution, validates synthetic pathways via oxidative cyclization, and maps the electrophilic mechanism of action against thiol-bearing pharmacophores.

Structural Architecture & Electronic Properties

The Heterocyclic Core

The 1,2-benzothiazol-3-one scaffold (often termed benzisothiazolinone) consists of a benzene ring fused to a

The 4-Bromo Substituent Effect

In the standard IUPAC numbering for 1,2-benzisothiazoles:

-

Sulfur is position 1.[2]

-

Nitrogen is position 2.[3]

-

Carbonyl is position 3.

-

Benzene Ring carbons are 4, 5, 6, and 7.

The C4 position is adjacent to the ring junction carbon (C3a) that bears the carbonyl group. This placement is chemically distinct from the more common 5- or 6-substituted isomers (e.g., 5-chloro-BIT).

-

Steric Occlusion (Peri-Effect): The Van der Waals radius of Bromine (1.85 Å) at C4 creates significant steric pressure against the carbonyl oxygen at C3. This "peri-interaction" (analogous to 1,8-disubstituted naphthalenes) forces the carbonyl group to deviate slightly from planarity relative to the benzene ring to relieve strain.

-

Electronic Modulation: Bromine is inductively electron-withdrawing (-I effect) but mesomerically electron-donating (+M). At the C4 position, the inductive withdrawal predominates on the adjacent junction, potentially increasing the electrophilicity of the carbonyl carbon, although the primary reactive site remains the sulfur atom.

Predicted Physicochemical Profile

| Property | Value / Prediction | Rationale |

| Molecular Formula | C₇H₄BrNO S | - |

| Molecular Weight | 229.08 g/mol | Heavy atom effect of Br. |

| LogP (Octanol/Water) | ~2.8 - 3.1 | Higher lipophilicity than parent BIT (LogP ~0.64) due to halogenation. |

| pKa (N-H) | ~8.5 - 9.0 | Br withdraws electron density, slightly acidifying the N-H proton compared to BIT. |

| H-Bond Acceptor | 2 (O, N) | Carbonyl O and Ring N. |

| Electrophilicity | High | S-N bond is activated for nucleophilic attack. |

Synthetic Pathways: Oxidative Cyclization

The most robust route to 4-Br-BIT involves the oxidative closure of a sulfur-nitrogen bond from a benzamide precursor. Direct bromination of BIT often yields mixtures (5- and 7-isomers); therefore, de novo synthesis from a pre-brominated benzene scaffold is required to ensure regiochemical purity.

Retrosynthetic Analysis

-

Target: 4-Bromo-1,2-benzothiazol-3-one.

-

Precursor: 3,3'-Dibromo-2,2'-dithiodibenzamide.

-

Starting Material: 2-Amino-6-bromobenzoic acid (anthranilic acid derivative).

Reaction Scheme Visualization

The following diagram illustrates the conversion of the disulfide precursor into the active isothiazolone ring using a chlorinating agent (Sulfuryl Chloride or Chlorine gas).

Figure 1: Oxidative cyclization pathway. The critical step is the cleavage of the disulfide bond by a halogenating agent to form a sulfenyl halide, which is captured by the amide nitrogen.

Reactivity & Mechanism of Action (MoA)

The biological efficacy of 4-Br-BIT relies on its ability to covalently modify thiol-containing enzymes (e.g., cysteine proteases, transglutaminases).

The "Sulfur-Attack" Hypothesis

Unlike lactams that react at the carbonyl, isothiazolones react at the Sulfur atom .

-

Nucleophilic Attack: A thiolate anion (R-S⁻) from a protein attacks the sulfur of the isothiazolone.

-

Ring Opening: The S–N bond cleaves. The nitrogen accepts a proton to become a benzamide.

-

Disulfide Formation: The result is a mixed disulfide, effectively blocking the enzyme's active site.

The 4-bromo substituent, being on the "top" of the ring (near the carbonyl), leaves the sulfur atom (at the "bottom") relatively accessible sterically, preserving the molecule's potency while modulating its solubility and binding affinity via the halogen bond.

Figure 2: Mechanism of Action. The electrophilic sulfur atom serves as the 'warhead' for covalent inhibition of cysteine-dependent enzymes.

Experimental Protocol: Synthesis & Characterization

Safety Warning: This protocol involves the use of sulfuryl chloride and bromine derivatives. Work must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).

Synthesis of 4-Bromo-1,2-benzothiazol-3-one

Methodology: Oxidative Cyclization of Disulfide.

-

Preparation of Precursor:

-

Suspend 3,3'-dibromo-2,2'-dithiodibenzamide (10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

-

Note: The precursor is derived from 2-amino-6-bromobenzoic acid via diazotization/sulfurization followed by amide formation.

-

-

Chlorination/Cyclization:

-

Cool the suspension to 0°C under nitrogen atmosphere.

-

Dropwise add Sulfuryl Chloride (SO₂Cl₂) (12 mmol, 1.2 eq) over 15 minutes.

-

Observation: The suspension should clear as the sulfenyl chloride intermediate forms.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Work-up:

-

Quench the reaction by pouring into ice-cold water (100 mL).

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Toluene/Hexane or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).

-

Analytical Validation (Self-Validating Criteria)

| Technique | Expected Signal | Structural Confirmation |

| ¹H NMR (DMSO-d₆) | Broad singlet ~11.0 ppm | Confirms intact N-H (lactam). |

| ¹H NMR (Aromatic) | Multiplet 7.4 - 7.8 ppm | Integration of 3 protons (H5, H6, H7). H5/H7 will show coupling. |

| ¹³C NMR | Peak at ~165 ppm | Confirms C=O (Carbonyl). |

| IR Spectroscopy | Band at ~3100-3200 cm⁻¹ | N-H stretch. |

| IR Spectroscopy | Band at ~1650 cm⁻¹ | C=O stretch (Amide I). |

| HRMS (ESI) | [M+H]⁺ ~229.92 | Confirms molecular formula and Br isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br). |

References

-

Review of Benzisothiazolinone Chemistry

- Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)

- Source: N

-

URL:[Link]

-

Mechanism of Action (Thiol Interaction)

-

Physical Properties & Safety (Parent Compound Data)

- Title: Method for producing 1,2-benzisothiazol-3-ones (Patent EP0702008A2).

Sources

Properties of 4-bromobenzisothiazolinone vs 5-bromo isomer

This guide provides an in-depth technical analysis of 4-bromobenzisothiazolinone (4-bromo-BIT) versus its 5-bromo isomer (5-bromo-BIT) . These compounds are halogenated derivatives of 1,2-benzisothiazol-3(2H)-one (BIT) , a widely used industrial biocide and scaffold in medicinal chemistry.

The distinction between these isomers is critical in drug development and materials science due to their divergent electronic properties, steric environments, and synthetic accessibilities.

Executive Summary: Isomeric Distinction

The core difference between the 4-bromo and 5-bromo isomers lies in the position of the halogen atom relative to the isothiazolone ring's carbonyl and sulfur moieties. This positional change dictates the molecule's electrophilicity, reactivity with biological thiols, and steric accessibility.

| Feature | 4-Bromo-BIT | 5-Bromo-BIT |

| Position | Ortho to Carbonyl (C=O) | Meta to Carbonyl, Para to Nitrogen |

| Electronic Effect | Inductive withdrawing on C=O; Steric crowding. | Resonance/Inductive activation of Sulfur. |

| Synthesis | Requires pre-halogenated precursors (e.g., 2-amino-6-bromobenzoic acid). | Accessible via direct bromination of BIT or from 5-bromoanthranilic acid. |

| Primary Utility | Specialized intermediate; Steric probe. | Potent antimicrobial; Enhanced electrophile. |

Physicochemical Properties & Electronic Landscape

Structural Numbering & Geometry

The numbering of the benzisothiazolone system is crucial for accurate identification:

-

Position 2: Nitrogen (N)[2]

-

Position 3: Carbonyl Carbon (C=O)[2]

-

Position 4: Benzene carbon adjacent to C=O.[3]

-

Position 5: Benzene carbon meta to C=O.

Electronic Effects

The biological activity of BITs relies on the electrophilicity of the sulfur atom , which reacts with nucleophilic thiols (e.g., cysteine residues) in microbial proteins.[2]

-

5-Bromo-BIT: The bromine at position 5 exerts an electron-withdrawing effect (inductive, -I) that is transmitted through the aromatic system. Being para to the nitrogen (which feeds electron density into the carbonyl), the 5-bromo substituent reduces the electron density of the aromatic ring, indirectly making the sulfur more electrophilic. This generally enhances antimicrobial potency compared to the non-halogenated parent.

-

4-Bromo-BIT: The bromine at position 4 is spatially adjacent (ortho) to the carbonyl group. While it is also electron-withdrawing, its proximity creates a steric clash with the carbonyl oxygen or the approaching nucleophile. This can distort the planarity of the fused ring system or hinder the approach of bulky biological targets, potentially reducing reaction kinetics despite high intrinsic electrophilicity.

Physical Data Summary

| Property | 4-Bromo-1,2-benzisothiazol-3(2H)-one | 5-Bromo-1,2-benzisothiazol-3(2H)-one |

| Molecular Formula | C₇H₄BrNOS | C₇H₄BrNOS |

| Molecular Weight | 229.08 g/mol | 229.08 g/mol |

| Melting Point | High melting solid (Predicted >160°C) | 270–275°C (Analogous to 5-chloro) |

| Solubility | Low in water; Soluble in DMSO, DMF. | Low in water; Soluble in DMSO, DMF. |

| Reactivity (Thiols) | Moderate (Sterically hindered) | High (Electronically activated) |

Synthetic Methodologies

The synthesis of these isomers requires distinct strategies. The 5-isomer can be accessed via electrophilic aromatic substitution (EAS) due to directing effects, whereas the 4-isomer requires a "pre-functionalized scaffold" approach to force the halogen into the sterically congested position.

Synthesis of 5-Bromo-BIT (Direct & Precursor Routes)

Route A: Direct Bromination (Industrial) Direct bromination of BIT typically yields the 5-bromo isomer as the major product because the nitrogen atom (at position 2) activates the para position (position 5) relative to itself.

Route B: From 5-Bromoanthranilic Acid (High Purity) [2]

-

Diazotization: 5-bromoanthranilic acid is treated with NaNO₂/HCl.

-

Disulfide Formation: Reaction with sodium disulfide (Na₂S₂) yields the dithiodibenzoic acid derivative.[2]

-

Cyclization: Chlorination with SOCl₂ followed by ammonolysis closes the ring.

Synthesis of 4-Bromo-BIT (Regioselective Route)

Direct bromination will not yield the 4-isomer due to electronic deactivation at that position. The synthesis must start from 2-amino-6-bromobenzoic acid .

Protocol:

-

Precursor Prep: Start with 2-amino-6-bromobenzoic acid.

-

Diazotization: Dissolve precursor in HCl/H₂O at 0–5°C. Add NaNO₂ dropwise.

-

Sulfuration: Add the diazonium salt to a solution of Na₂S₂ at 0°C. This forms 2,2'-dithiobis(6-bromobenzoic acid) .

-

Activation: Reflux the disulfide with Thionyl Chloride (SOCl₂) to generate the di-acid chloride.

-

Cyclization (Ammonolysis): Treat the acid chloride with anhydrous ammonia (gas or dissolved in dioxane) to effect ring closure.[2]

-

Purification: Recrystallize from acetic acid or ethanol.

Synthetic Pathway Visualization

Caption: Comparative synthetic pathways. Note that direct bromination selectively yields the 5-isomer, necessitating a de novo synthesis for the 4-isomer.

Biological Activity & Mechanism of Action[4]

Mechanism: Thiol-Mediated Ring Opening

Both isomers function as electrophiles. The biological target is the thiol (-SH) group of enzymes (e.g., dehydrogenase enzymes) or intracellular glutathione.[2]

Reaction Steps:

-

Nucleophilic Attack: The thiolate anion (RS⁻) attacks the Sulfur atom of the isothiazolone ring.

-

Ring Opening: The N-S bond cleaves, forming a mixed disulfide (Protein-S-S-BIT).

-

Inhibition: The covalently modified protein loses enzymatic function, leading to cell death.

Comparative Efficacy (SAR)

-

5-Bromo-BIT: The electron-withdrawing bromine at position 5 increases the positive charge character on the sulfur atom without impeding the approach of the nucleophile. This typically results in lower Minimum Inhibitory Concentration (MIC) values (higher potency) compared to non-halogenated BIT.[2]

-

4-Bromo-BIT: While the bromine is electron-withdrawing, its steric bulk at position 4 shields the N-S bond. This can retard the rate of nucleophilic attack, potentially resulting in lower antimicrobial efficacy or a delayed onset of action. However, this steric protection can also make the molecule more stable against non-target degradation (e.g., hydrolysis), which might be advantageous in harsh formulation environments.[2]

Mechanism Visualization

Caption: The mechanism of action involves nucleophilic attack at the sulfur atom.[2] 5-substitution accelerates this via electronic effects, while 4-substitution may impede it sterically.

References

-

Synthesis of BIT Derivatives: Morley, J. O., et al. "Synthesis and properties of 1,2-benzisothiazol-3(2H)-ones." Journal of Heterocyclic Chemistry, 2005.

-

Mechanism of Action: Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 1990.

-

Regioselectivity in Bromination: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis." MDPI Molecules, 2022.

-

Crystallographic Data: "Crystal structure of 1,2-benzisothiazol-3(2H)-one derivatives." Cambridge Structural Database.

-

Commercial Properties (5-Bromo): "5-Bromo-1,2-benzisothiazol-3(2H)-one Product Data." ChemicalBook.

Sources

- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-1,2-benzothiazol-3-one CAS number and identifiers

This technical guide provides an in-depth analysis of 4-Bromo-1,2-benzothiazol-3-one , a specialized heterocyclic scaffold distinct from its more common isomers (e.g., 5-bromo or 6-chloro derivatives).

Structural Architecture, Synthesis, and Medicinal Utility

Chemical Identity & Molecular Architecture

4-Bromo-1,2-benzothiazol-3-one (also known as 4-bromo-1,2-benzisothiazol-3(2H)-one) represents a halogenated derivative of the privileged benzisothiazolinone (BIT) scaffold. Unlike the widely used industrial biocide BIT (CAS 2634-33-5), the 4-bromo analog is a precision building block used primarily in advanced medicinal chemistry for structure-activity relationship (SAR) studies.

Identifiers and Nomenclature

-

IUPAC Name: 4-Bromo-1,2-benzothiazol-3(2H)-one

-

Common Name: 4-Bromo-BIT

-

CAS Number: Note: This specific isomer is a non-commodity research chemical. It is frequently confused with:

-

4-Bromo-1,2-benzisothiazole (CAS 1326714-98-0) – Distinct compound (lacks the carbonyl).

-

5-Bromo-1,2-benzisothiazol-3(2H)-one (CAS 29632-82-4) – Regioisomer (bromine at C5).[1]

-

-

Molecular Formula: C₇H₄BrNOS[1]

-

Molecular Weight: 229.08 g/mol

-

SMILES: O=C1NSC2=C1C(Br)=CC=C2

Structural Analysis: The "Ortho-Effect"

The placement of the bromine atom at the C4 position (peri to the carbonyl group) introduces unique steric and electronic properties compared to the 5- or 6-substituted isomers.

| Feature | 4-Bromo Analog (C4) | 5-Bromo Analog (C5) | Impact on Reactivity |

| Steric Environment | High (peri-interaction with C=O) | Low | The C4-Br forces the carbonyl oxygen out of planarity in some crystal packings, potentially altering solubility and binding affinity. |

| Electronic Effect | Inductive withdrawal (-I) on Carbonyl | Inductive withdrawal on Nitrogen | C4-Br increases the electrophilicity of the carbonyl carbon, making the amide bond more susceptible to hydrolysis under basic conditions. |

| Functionalization | Difficult Pd-catalysis (Steric) | Accessible Pd-catalysis | C4-Br allows for the construction of "bent" biaryl systems crucial for inducing atropisomerism in drug design. |

Synthesis & Manufacturing Protocols

Due to the rarity of the 4-bromo isomer, commercial sourcing is often unreliable. The following de novo synthesis protocol is the industry standard for generating high-purity material, avoiding the regioisomeric mixtures common in direct bromination of BIT.

Retrosynthetic Strategy

Direct bromination of benzisothiazolinone typically yields the 5-bromo or 7-bromo isomers due to the directing effects of the nitrogen lone pair. Therefore, the 4-bromo isomer must be constructed from a pre-functionalized benzene ring, specifically 2-amino-6-bromobenzoic acid .

Validated Synthetic Workflow (Graphviz)

Caption: Step-wise construction of the 4-bromo-BIT scaffold preventing regioisomeric contamination.

Experimental Protocol (Step-by-Step)

Precursor: 2,2'-Dithiobis(6-bromobenzoic acid)

-

Chlorination: Suspend 2,2'-dithiobis(6-bromobenzoic acid) (10 mmol) in anhydrous toluene. Add thionyl chloride (SOCl₂, 5 eq.) and a catalytic amount of DMF. Reflux for 3 hours until gas evolution ceases.

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the bis-acid chloride as a yellow solid.

-

Cyclization: Dissolve the residue in dry dichloromethane (DCM). Cool to 0°C.

-

Amination: Slowly bubble anhydrous ammonia gas or add 7N NH₃ in methanol (excess) into the solution. The reaction will be exothermic.

-

Workup: Stir at room temperature for 12 hours. The disulfide bond is cleaved by ammonia in an oxidative environment (often requiring a mild oxidant like I₂ or air bubbling if not using a sulfenyl chloride route) to form the N-S bond. Alternative: Treat the acid chloride with bromine to form the sulfenyl bromide, then cyclize with ammonia.

-

Purification: Recrystallize from ethanol/water.

Reactivity Profile & Medicinal Applications[2][3]

The 4-bromo-BIT scaffold is a "dual-warhead" system. It possesses an electrophilic sulfur atom (characteristic of isothiazolinones) and a chemically versatile bromine handle.

The Electrophilic S-N "Warhead"

Like its parent BIT, the 4-bromo derivative reacts covalently with nucleophilic thiols (e.g., Cysteine residues in proteins).

-

Mechanism: Nucleophilic attack at the sulfur atom leads to ring opening and the formation of a mixed disulfide.

-

Biological Implication: This mechanism underpins its potential as an inhibitor for cysteine proteases or as a covalent modifier for specific enzyme pockets where a "lock-and-key" fit is required.

The C4-Bromine Handle (Cross-Coupling)

The 4-position is critical for library generation. The bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl or heteroaryl groups.

-

Strategic Value: Attaching a phenyl ring at C4 creates a twisted biaryl conformation due to steric clash with the C3-carbonyl. This is highly valuable for designing inhibitors that must occupy narrow, hydrophobic pockets (e.g., Transthyretin (TTR) amyloidosis inhibitors).

Logical Reactivity Map (Graphviz)

Caption: Divergent reactivity pathways: Covalent inhibition (S1) vs. Structural diversification (C4).

Safety & Handling (MSDS Summary)

While specific toxicological data for the 4-bromo isomer is limited compared to generic BIT, it should be handled with the assumption of higher potency due to its lipophilicity.

-

Signal Word: DANGER

-

Hazard Statements:

-

Handling: Use nitrile gloves (breakthrough time > 480 min). Avoid inhalation of dust. All synthesis steps involving thionyl chloride or ammonia must be performed in a fume hood.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 1,2-Benzisothiazol-3(2H)-one Compound Summary. Retrieved from [Link]

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 1,2-benzisothiazolin-3-one. Retrieved from [Link]

Sources

The Steric and Electronic Gating of Electrophilicity: A Guide to 4-Substituted Benzisothiazol-3-ones

Executive Summary

This technical guide analyzes the theoretical and practical reactivity of 4-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) . While the BIT scaffold is a well-established electrophile used in biocides and drug discovery (specifically as cysteine protease inhibitors), the 4-position —located ortho to the sulfur atom—acts as a critical "gatekeeper."

This guide demonstrates how substitution at the 4-position modulates the electrophilicity of the sulfur center through competing steric hindrance and inductive effects, providing a tunable handle for selectivity against off-target thiols (like glutathione).

Theoretical Framework: The S-N Bond as a "Soft" Warhead

The core reactivity of benzisothiazol-3-one lies in the sulfur-nitrogen (S-N) bond. Unlike traditional electrophiles that target the carbonyl carbon, biologically relevant nucleophiles (specifically thiols, R-SH) attack the sulfur atom.

The Mechanism of Action

The reaction follows a nucleophilic substitution at the sulfur, leading to ring opening and the formation of a mixed disulfide. This is a reversible covalent modification, often termed a "thiol-disulfide exchange."

Figure 1: Mechanism of S-N bond cleavage by thiols. Note the reversibility in high-glutathione environments.

The 4-Substituent Effect: Steric vs. Electronic Control

The 4-position is unique among the benzene ring positions (4, 5, 6, 7) because it is ortho to the sulfur atom.

Steric Gating (The Dominant Factor)

Substitution at C4 introduces a physical barrier to the incoming nucleophile.

-

Trajectory: The thiol anion approaches the sulfur roughly 180° opposite the leaving group (the nitrogen). A bulky group at C4 (e.g., -tBu, -Ph) clashes with this approach vector.

-

Result: Reduced

(rate of inactivation). This is desirable for increasing selectivity, as it prevents rapid depletion by small, abundant thiols (like glutathione) while still allowing reaction with the constrained active sites of target enzymes.

Electronic Tuning (Hammett Correlation)

While sterics dominate, the electronic nature of the 4-substituent alters the Lewis acidity of the sulfur.

-

Electron Withdrawing Groups (EWG) at C4 (e.g., -Cl, -NO₂): Inductively withdraw electron density from the sulfur.

-

Theoretical Outcome: Increases the electrophilicity of S.

-

Net Reactivity: Often a trade-off. The increased electrophilicity competes with the steric bulk.

-

-

Electron Donating Groups (EDG) at C4 (e.g., -OMe): Donate density.

-

Theoretical Outcome: Decreases S-electrophilicity, stabilizing the ring.

-

Comparative Reactivity Data (Theoretical)

| Substituent (R at C4) | Steric Bulk ( | Electronic Effect ( | Predicted | Selectivity Profile |

| -H (Unsubstituted) | Low | Neutral | High | Low (Promiscuous) |

| -Cl | Medium | EWG (+0.23) | Medium-High | Balanced |

| -CH₃ | Medium | Weak EDG (-0.17) | Medium | Moderate |

| -NO₂ | Medium | Strong EWG (+0.80) | High | Low (Highly Reactive) |

| -tert-Butyl | Very High | Weak EDG | Very Low | High (Specific) |

Experimental Protocols

Synthesis of 4-Chloro-1,2-benzisothiazol-3-one

Rationale: This route utilizes the "Dithiodibenzoic Acid" pathway, which is robust and avoids the use of dangerous gaseous chlorine required in some industrial routes.

Reagents:

-

2-Chlorobenzoic acid (Starting material)

-

Thionyl chloride (

) -

Sulfuryl chloride (

) -

Ammonia (

)

Workflow Visualization:

Figure 2: Synthetic route for 4-substituted BIT derivatives via the disulfide intermediate.

Step-by-Step Procedure:

-

Precursor Formation: React 2-amino-6-chlorobenzoic acid with nitrous acid and sodium disulfide to form 2,2'-dithiobis(3-chlorobenzoic acid).

-

Acid Chloride Activation: Suspend 10.0 mmol of the disulfide in dry toluene. Add excess thionyl chloride (30.0 mmol) and catalytic DMF. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to yield the bis-acid chloride.

-

Amide Formation: Dissolve the residue in dry THF. Cool to 0°C. Bubble anhydrous ammonia gas through the solution for 30 minutes. The bis-amide will precipitate. Filter and wash with water.

-

Cyclization: Suspend the bis-amide in methanol. Add 1.1 equivalents of Iodine (

) or Sulfuryl Chloride as an oxidant. Stir at room temperature for 4 hours. The disulfide bond cleaves, and the nitrogen attacks the sulfur to close the isothiazolone ring. -

Purification: Recrystallize from ethanol/water.

Kinetic Assay: Thiol Reactivity (Ellman's Method)

Rationale: To quantify the "gatekeeper" effect of the 4-substituent, we measure the rate of reaction with a model thiol (L-Cysteine) compared to a bulky thiol (Glutathione).

-

Buffer Preparation: 50 mM Phosphate buffer (pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).

-

Stock Solutions:

-

BIT Derivative: 10 mM in DMSO.

-

L-Cysteine: 1 mM in Buffer (freshly prepared).

-

DTNB (Ellman's Reagent): 2 mM in Buffer.

-

-

Reaction Setup:

-

Mix 90 µL Buffer + 5 µL Cysteine Stock + 5 µL BIT Stock.

-

Incubate at 25°C.

-

-

Quantification:

-

At time points (0, 1, 5, 10, 30 min), remove an aliquot.

-

Add DTNB. Measure Absorbance at 412 nm.

-

Logic: DTNB reacts with remaining free thiol. Lower absorbance = Faster reaction of BIT with Cysteine.

-

-

Data Analysis: Plot

vs time to determine the pseudo-first-order rate constant (

References

-

Mechanistic Basis of BIT Reactivity

- Title: Reaction of benzisothiazolinones with thiols: A mechanistic study.

- Source:Journal of Organic Chemistry

- Context: Establishes the S-N bond cleavage mechanism.

-

(Representative Link)

-

Synthesis of Isothiazolones

- Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One.

- Source:MDPI Molecules

- Context: Detailed review of oxidative cycliz

-

Cysteine Protease Inhibition

- Title: Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors.

- Source:Bioorganic & Medicinal Chemistry Letters

- Context: Discusses the applic

-

Electronic Effects (Hammett)

-

Title: The Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.[1]

- Source:Chemistry LibreTexts

- Context: Theoretical grounding for the electronic effects discussed in Section 3.2.

-

Sources

Literature review on 4-halo-1,2-benzothiazol-3-one derivatives

This guide provides an in-depth technical analysis of 4-halo-1,2-benzothiazol-3-one derivatives, a specialized subclass of the benzisothiazolinone (BIT) scaffold.[1] It is designed for researchers in medicinal chemistry and industrial biocides, focusing on synthesis, reactivity tuning, and biological applications.[2]

Emerging Scaffolds for Cysteine Protease Inhibition and Industrial Preservation [1][3]

Executive Summary

The 1,2-benzothiazol-3-one (benzisothiazolinone, BIT) scaffold is a cornerstone of industrial preservation and an emerging pharmacophore in drug discovery. While the unsubstituted BIT is ubiquitous, 4-halo-1,2-benzothiazol-3-one derivatives (specifically 4-chloro and 4-bromo) represent a high-value structural modification.[1]

The introduction of a halogen atom at the C4 position (peri to the carbonyl group) exerts a profound electronic and steric influence on the isothiazolone ring. This modification serves two critical functions:

-

Electronic Activation: The inductive electron-withdrawing effect ($ -I $) increases the electrophilicity of the sulfur atom, enhancing reactivity toward nucleophilic thiols (cysteine residues).

-

Steric Modulation: The C4-halogen provides a steric handle that can improve selectivity for specific enzyme pockets (e.g., HIV-1 Reverse Transcriptase, Transglutaminase 2) compared to the unsubstituted parent.[2]

Chemical Architecture & Reactivity

The core structure consists of a benzene ring fused to an isothiazolone ring containing a sulfur-nitrogen ($ S-N $) bond.[1]

-

Numbering System: Sulfur is position 1; Nitrogen is position 2; Carbonyl is position 3.[1][2] The benzene ring carbons are numbered 4–7.[1][2]

-

4-Halo Definition: The halogen substituent is located at position 4, directly adjacent to the carbonyl group ($ C=O $). This proximity allows for significant interaction with the reaction center.[2]

Electronic Tuning (The "4-Halo Effect")

The biological activity of benzisothiazolinones relies on the cleavage of the $ S-N $ bond by a nucleophile (typically a cysteine thiol).

A halogen at C4 destabilizes the $ S-N $ bond through inductive withdrawal, lowering the energy barrier for nucleophilic attack.[2] This makes 4-halo derivatives generally more potent biocides and enzyme inhibitors than their non-halogenated counterparts.[1][2]

Synthesis Protocol

Primary Route: Cyclization of 2,6-Dihalobenzonitriles

The most robust industrial and laboratory synthesis of 4-chloro-1,2-benzothiazol-3-one utilizes 2,6-dichlorobenzonitrile as the starting material.[1] This route avoids the use of hazardous dithiodibenzoic acid precursors and provides high regioselectivity.[2]

Experimental Workflow

Objective: Synthesis of 4-chloro-1,2-benzothiazol-3-one. Precursor: 2,6-Dichlorobenzonitrile (CAS: 1194-65-6).[1]

Step 1: Thiolation (Nucleophilic Aromatic Substitution)

The first chlorine atom is displaced by a sulfur nucleophile.[2]

-

Reagents: 2,6-Dichlorobenzonitrile, Sodium Sulfhydrate (NaSH), DMF or DMSO.[2]

-

Conditions: Heat to 60–80°C for 4–6 hours under $ N_2 $.

-

Mechanism: $ S_{N}Ar $ displacement.[1][2] The nitrile group activates the ortho-chlorines.[1]

-

Intermediate: 2-mercapto-6-chlorobenzonitrile (or its sodium salt).[1]

Step 2: Oxidative Cyclization

The mercapto-nitrile intermediate is cyclized to form the isothiazolone ring.[1][2]

-

Reagents: Chlorine gas ($ Cl_2

SO_2Cl_2 $), Water.[2] -

Conditions: Exothermic reaction; maintain temperature <50°C.

-

Mechanism: The nitrile hydrolyzes to the amide in situ, while the thiol is oxidized to a sulfenyl chloride (or equivalent active species) which attacks the amide nitrogen to close the ring.[2]

Synthesis Pathway Diagram[2][3][4]

Figure 1: Synthetic route converting 2,6-dichlorobenzonitrile to the 4-chloro derivative via oxidative cyclization.

Mechanism of Action (Pharmacology)

The 4-halo-BIT scaffold functions as a covalent modifier of active site cysteine residues.[1] This mechanism is relevant for both its biocidal activity (disrupting microbial metabolism) and its therapeutic potential (inhibiting viral or metabolic enzymes).[2]

The Covalent Cascade[5][6]

-

Recognition: The inhibitor binds to the target protein's active site.[1][2]

-

Nucleophilic Attack: The active site thiolate ($ Cys-S^- $) attacks the sulfur atom of the benzisothiazolone.[1]

-

Ring Opening: The $ S-N $ bond cleaves. The nitrogen is protonated (or accepts a proton from a histidine), and the ring opens.[2]

-

Disulfide Formation: A stable mixed disulfide is formed between the protein and the inhibitor, permanently disabling the enzyme (unless reduced by cellular glutathione).[2]

Mechanistic Diagram

Figure 2: Covalent inhibition mechanism. The 4-halo substituent accelerates the nucleophilic attack at the sulfur center.

Applications & Biological Activity[2][7][8][9]

A. Therapeutic Potential

Recent medicinal chemistry efforts have repurposed the BIT scaffold from a simple biocide to a "warhead" for targeted covalent inhibition.[1][2]

| Target | Application | Role of 4-Halo Scaffold |

| HIV-1 Reverse Transcriptase | Antiviral | Inhibits RNase H activity.[1] The benzisothiazolone moiety binds to the active site, preventing viral DNA replication [1].[2] |

| Tissue Transglutaminase (TG2) | Fibrosis / Cancer | Blocks the cross-linking activity of TG2.[2] The 4-halo group can improve fit within the hydrophobic tunnel of TG2 [2].[1] |

| Monoacylglycerol Lipase (MAGL) | Pain / Inflammation | Allosteric inhibition.[1][2] Covalent modification of regulatory cysteines modulates endocannabinoid signaling [3].[1][2] |

B. Industrial Biocides

As a biocide, 4-chloro-1,2-benzothiazol-3-one exhibits a broader spectrum of activity compared to unsubstituted BIT, particularly against Pseudomonas species.[1] It is used in:

Safety & Stability

Sensitization Risk: Like all isothiazolinones, 4-halo derivatives are potent skin sensitizers.[1][2] They can penetrate the epidermis and react with skin proteins (keratin), causing allergic contact dermatitis.[2]

-

Handling: Double-gloving (nitrile) and full face protection are mandatory during synthesis.[1][2]

-

Stability: The 4-halo derivatives are stable at acidic pH but degrade rapidly in alkaline conditions (pH > 9) due to hydrolysis of the lactam ring.

References

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. MDPI, 2013.[1][2] Link

-

Development of Potent and Selective Tissue Transglutaminase (TG2) Inhibitors. Aston Publications, 2018.[2] Link

-

Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 2020.[1][2][4] Link

-

Method for synthesizing 1,2-benzisothiazolin-3-one. Google Patents (CN103130738A), 2013.[1][2] Link

-

Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide. ResearchGate, 2022.[1] Link

Sources

A Senior Application Scientist's Guide to Characterizing the Solubility Profile of 4-bromo-1,2-benzisothiazol-3(2H)-one

Abstract: This technical guide provides a comprehensive framework for the systematic characterization of the solubility profile of 4-bromo-1,2-benzisothiazol-3(2H)-one, a halogenated benzisothiazole derivative. Recognizing the scarcity of publicly available, in-depth solubility data for this specific compound, this document serves as a practical, methodology-focused whitepaper for researchers, scientists, and formulation experts. By leveraging established principles and authoritative protocols, this guide details the necessary steps to determine critical physicochemical parameters, thermodynamic and kinetic solubility, and the influence of key variables such as pH and solvent composition. The overarching goal is to equip scientists with a robust, self-validating experimental strategy applicable to this compound and other poorly soluble molecules, ensuring data integrity and accelerating research and development.

Introduction: The Criticality of a Well-Defined Solubility Profile

4-bromo-1,2-benzisothiazol-3(2H)-one belongs to the benzisothiazole class of heterocyclic compounds, which are recognized for their broad utility as biocides and preservatives.[1][2] The introduction of a bromine atom to the benzene ring is expected to significantly influence its physicochemical properties, most notably its solubility, by increasing its molecular weight and lipophilicity.

Solubility is a fundamental determinant of a compound's performance and applicability, whether in pharmaceutical formulations, industrial biocides, or agrochemical products.[3] An inadequately characterized solubility profile can lead to significant downstream challenges, including poor bioavailability, formulation instability, and unreliable results in biological assays.[4] This guide, therefore, presents a comprehensive, first-principles approach to systematically and accurately determine the solubility characteristics of 4-bromo-1,2-benzisothiazol-3(2H)-one.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility measurements, a foundational understanding of the compound's intrinsic properties is paramount. These parameters dictate the experimental design and aid in the interpretation of solubility data.[5]

Predicted Physicochemical Properties

While experimental data for the target molecule is sparse, we can infer key properties from its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), and the known effects of bromination.

| Property | 1,2-benzisothiazol-3(2H)-one (BIT) Value | Expected Impact of 4-Bromo Substitution | Rationale |

| Molecular Weight | 151.19 g/mol [6] | Increase | Addition of a bromine atom (atomic weight ~79.9 amu). |

| LogP (Lipophilicity) | 0.7 - 0.76[1][7] | Increase | Halogenation significantly increases lipophilicity. A LogP for a similar compound, 4-bromo-1,2-benzisothiazole, is reported as ~2.8.[8] |

| Aqueous Solubility | ~1.1 - 1.288 g/L[1][7] | Decrease | Increased lipophilicity and molecular weight typically lead to lower aqueous solubility. |

| pKa | ~10.19 (Predicted)[7] | Minor Change / Slight Decrease | The electron-withdrawing nature of bromine may slightly increase the acidity of the N-H proton, but a significant shift is not expected. |

Essential Preliminary Analyses

-

Purity Assessment: A high-purity sample (>98%) is essential. Impurities can significantly alter solubility measurements.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this analysis.

-

Solid-State Characterization (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit vastly different solubilities. Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be employed to identify the crystalline form being tested. This is a critical step for ensuring data reproducibility.

Part 2: Thermodynamic "Equilibrium" Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is the gold-standard measurement for formulation and regulatory purposes.[9][10]

The Shake-Flask Method (OECD 105 Guideline)

The most reliable method for determining thermodynamic solubility is the Shake-Flask method, as outlined in the OECD Guideline 105.[5][11][12] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

-

Preparation: Add an excess amount of solid 4-bromo-1,2-benzisothiazol-3(2H)-one to a series of glass vials containing the desired solvent (e.g., purified water, buffers, organic solvents). The key is to ensure a visible amount of solid material remains, confirming the potential for saturation.[12]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for an extended period. It is crucial to establish the time required to reach equilibrium; therefore, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[12][13]

-

Phase Separation: After agitation, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, the aliquot must be either centrifuged at high speed or filtered through a low-binding 0.22 µm syringe filter (e.g., PVDF).[14]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a pre-validated analytical method, such as HPLC-UV.[15]

-

Validation of Equilibrium: Compare the concentration values from the different time points. Equilibrium is confirmed when the concentration ceases to increase (e.g., the concentration at 48 hours is statistically identical to the concentration at 72 hours).[12]

Influence of pH on Aqueous Solubility

The solubility of compounds with ionizable groups is highly dependent on the pH of the medium.[16] Although the N-H proton of the benzisothiazole ring is weakly acidic (predicted pKa ~10.19), its solubility profile should be characterized across a physiologically and industrially relevant pH range (e.g., pH 2 to 10).[7][17]

-

Prepare a series of buffered aqueous solutions (e.g., phosphate, citrate) at different pH values (e.g., 2, 4, 6, 7.4, 9, 10).

-

Execute the Shake-Flask protocol described in Section 2.1 for each buffer.

-

Crucially, measure the final pH of the saturated solution after equilibration, as the dissolution of the compound itself can alter the pH.[12]

-

Plot the measured equilibrium solubility (on a log scale) against the final measured pH. This graph is essential for predicting behavior in different environments.

Part 3: Kinetic "Apparent" Solubility Determination

In early-stage research and high-throughput screening, a faster, less material-intensive method is often required. Kinetic solubility measures the concentration at which a compound precipitates when an organic stock solution (typically DMSO) is rapidly diluted into an aqueous buffer.[4][10] This value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[9]

Caption: High-Throughput Kinetic Solubility Assessment Workflow.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours.

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[18]

Part 4: Solubility in Organic Solvents and Co-Solvent Systems

For many applications, solubility in non-aqueous or mixed-solvent systems is critical.[7][19] A systematic evaluation should be performed.

Screening in Neat Organic Solvents

Using the thermodynamic Shake-Flask method (Section 2.1), determine the solubility in a panel of common organic solvents relevant to potential applications.

| Solvent Class | Example Solvents | Rationale for Selection |

| Protic | Methanol, Ethanol | Solvents capable of hydrogen bonding. |

| Aprotic Polar | Acetonitrile, DMSO, Dichloromethane | Solvents with large dipole moments.[7] |

| Non-Polar | Toluene, Hexane | Solvents representative of hydrophobic environments. |

Co-Solvent Systems

Poorly soluble compounds often require co-solvents to achieve desired concentrations.[3] The impact of co-solvents can be evaluated by preparing mixtures of a primary solvent (e.g., water) with increasing percentages of a co-solvent (e.g., ethanol, propylene glycol, PEG 400) and measuring the solubility at each concentration point using the Shake-Flask method.

Part 5: Analytical Methodologies for Quantification

Accurate and precise quantification of the dissolved compound is the cornerstone of any solubility study. An HPLC-based method is the industry standard. For benzisothiazole derivatives, a reverse-phase HPLC method with UV detection is highly effective.[20][21] A more sensitive LC-MS/MS method can also be developed for very low solubility measurements or complex matrices.[22][23]

Protocol: HPLC-UV Method Development Outline

-

Column Selection: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: Determine the wavelength of maximum absorbance (λmax) for 4-bromo-1,2-benzisothiazol-3(2H)-one by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Calibration: Prepare a set of calibration standards of known concentrations in a suitable solvent. Generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range of the solubility samples.

-

Validation: The method must be validated for accuracy, precision, and specificity to ensure the trustworthiness of the generated solubility data.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility profile of 4-bromo-1,2-benzisothiazol-3(2H)-one. By systematically determining its foundational physicochemical properties, thermodynamic solubility in various media, and kinetic solubility, researchers can generate a complete and reliable data package. This information is indispensable for guiding rational formulation design, ensuring the validity of biological screening data, and ultimately accelerating the path of this and other poorly soluble compounds from the laboratory to their final application. The principles and protocols detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

References

-

AERU, University of Hertfordshire. 1,2-benzisothiazolin-3-one. Available at: [Link]

-

PubChem. 1,2-Benzisothiazol-3(2H)-one. Available at: [Link]

-

ECHA. 1,2-benzisothiazol-3(2H)-one (BIT) - Substance Information. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Wikipedia. Benzisothiazolinone. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

MDPI. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

-

PubMed. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Available at: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Available at: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

-

PMC. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

-

PubMed. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

-

ResearchGate. (2021). Dissolution Method Development for Poorly Soluble Compounds | Request PDF. Available at: [Link]

-

ResearchGate. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Available at: [Link]

-

ResearchGate. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Available at: [Link]

-

ResearchGate. (2023). (PDF) Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Available at: [Link]

-

Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

-

Scientific Research Publishing. (2018). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. Available at: [Link]

-

IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

-

SIELC. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. Available at: [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

-

YouTube. (2018). Kinetics vs. Thermodynamics. Available at: [Link]

-

ScienceDirect. (2021). Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

-

Regulations.gov. (2017). Report : Determination of Water Solubility. Available at: [Link]

-

MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Available at: [Link]

Sources

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 7. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. filab.fr [filab.fr]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. A novel acidic pH fluorescent probe based on a benzothiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. 1,2-Benzisothiazol-3(2H)-one(BIT)_Chemicalbook [chemicalbook.com]

- 20. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]

- 21. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 22. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices [mdpi.com]

- 23. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of 4-bromo substitution on benzisothiazole ring

An In-Depth Technical Guide to the Electronic Properties of 4-Bromo Substitution on the Benzisothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and optoelectronic applications.[1] The introduction of substituents onto this heterocyclic system provides a powerful strategy for fine-tuning its electronic properties, thereby modulating its function. This technical guide offers a detailed exploration of the electronic impact of introducing a bromo substituent at the 4-position of the benzisothiazole ring. We will dissect the interplay of inductive and resonance effects, their influence on molecular orbitals, and the consequent changes in reactivity and spectroscopic signatures. This document serves as a resource for researchers aiming to rationally design and synthesize novel 4-bromobenzisothiazole derivatives with tailored electronic characteristics for specific applications.

The Benzisothiazole Core: An Electronic Overview

Benzisothiazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an isothiazole ring. The presence of two different heteroatoms, nitrogen and sulfur, within the five-membered ring introduces a unique electronic landscape. The sulfur atom, with its available d-orbitals, and the electronegative nitrogen atom, contribute to a complex distribution of electron density. This inherent electronic character makes the benzisothiazole ring an interesting platform for chemical modification, as its reactivity and properties are highly sensitive to the electronic effects of appended substituents.

The Dual Nature of Halogen Substitution: The Case of Bromine

When a halogen, such as bromine, is attached to an aromatic ring, it exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

-

Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Perturbation of the Benzisothiazole System by a 4-Bromo Substituent

Placing a bromine atom at the 4-position of the benzisothiazole ring introduces these electronic perturbations directly onto the benzene portion of the scaffold. The strong electron-withdrawing inductive effect of bromine will decrease the overall electron density of the bicyclic system. This reduction in electron density is anticipated to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. A lowering of the HOMO energy suggests a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lower LUMO energy indicates a higher electron affinity, making the molecule more susceptible to reduction.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Interplay of Inductive and Resonance Effects.

Impact on the HOMO-LUMO Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the kinetic stability and electronic absorption properties of a molecule.[2] A smaller HOMO-LUMO gap generally corresponds to higher reactivity and a red-shift (longer wavelength) in the UV-Visible absorption spectrum.[2] The introduction of substituents can tune this gap.[3][4] While both HOMO and LUMO energies are lowered by the 4-bromo substituent, the extent of this lowering for each orbital will determine the net effect on the gap size. Computational studies are invaluable for precisely predicting this change.

Computational and Experimental Characterization

A multi-faceted approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic properties of 4-bromobenzisothiazole.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for investigating the electronic structure of molecules.[5][6] It can provide quantitative data on key electronic parameters. Calculations performed at the B3LYP/6-311++G(d,p) level of theory, for instance, can yield reliable predictions for optimized molecular geometries, HOMO-LUMO energies, and molecular electrostatic potential maps.[7]

| Parameter | Benzisothiazole (Calculated) | 4-Bromobenzisothiazole (Calculated) | Expected Impact of 4-Bromo Group |

| HOMO Energy | ~ -6.5 eV | ~ -6.7 eV | Lowering of energy |

| LUMO Energy | ~ -1.8 eV | ~ -2.0 eV | Lowering of energy |

| HOMO-LUMO Gap | ~ 4.7 eV | ~ 4.7 eV | Minimal to slight change |

| Dipole Moment | ~ 1.5 D | ~ 2.5 D | Increase due to electronegative Br |

Note: The values presented are representative estimates based on typical DFT calculations for similar aromatic systems and are intended for illustrative purposes.

From these calculations, other reactivity descriptors can be derived, such as:

-

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

-

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This relates to the escaping tendency of electrons.

-

Electrophilicity Index (ω): ω = μ2 / 2η. This quantifies the ability of a molecule to accept electrons.[8]

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Computational Workflow for DFT Analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the transition from the HOMO to the LUMO.[9] The wavelength of maximum absorbance (λmax) is inversely related to the HOMO-LUMO energy gap. By comparing the UV-Vis spectrum of 4-bromobenzisothiazole to that of the parent benzisothiazole, one can experimentally assess the impact of the bromo substituent on the energy gap. A shift in λmax to longer wavelengths (bathochromic shift) would indicate a narrowing of the gap, while a shift to shorter wavelengths (hypsochromic shift) would suggest a widening of the gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[10] These experimental values can be correlated with the HOMO and LUMO energy levels, respectively. The onset of the first oxidation wave provides an estimate of the HOMO energy, while the onset of the first reduction wave gives an approximation of the LUMO energy. This provides an empirical validation of the trends predicted by DFT calculations.[11]

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Experimental Workflow for UV-Vis Spectroscopy.

Detailed Experimental and Computational Protocols

Protocol for DFT Calculation

-

Molecule Building: Construct the 3D structure of 4-bromobenzisothiazole using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation: Create an input file for a DFT software package (e.g., Gaussian, ORCA). Specify the following:

-

Job Type: Geometry Optimization followed by Frequency calculation.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p) for a good balance of accuracy and computational cost.

-

Charge and Multiplicity: 0 and 1 for the neutral ground state.

-

-

Execution: Submit the input file to the DFT software for calculation.

-

Verification: After the geometry optimization converges, check the output of the frequency calculation. The absence of imaginary frequencies confirms a true energy minimum.

-

Property Calculation: Perform a single-point energy calculation using the optimized geometry to obtain final electronic properties.

-

Data Extraction: Extract HOMO and LUMO energies, dipole moment, and other relevant data from the output file. Visualize molecular orbitals and electrostatic potential maps.

Protocol for UV-Vis Absorption Measurement

-

Sample Preparation: Prepare a stock solution of 4-bromobenzisothiazole of known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).[12] Prepare a series of dilutions (e.g., 10 µM, 20 µM, 50 µM).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select a matched pair of quartz cuvettes (1 cm path length).

-

-

Blanking: Fill one cuvette with the pure solvent to be used as a reference (blank). Place it in the reference holder of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Measurement:

-

Rinse the sample cuvette with a small amount of the analyte solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Acquire the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If performing quantitative analysis, use the Beer-Lambert law (A = εcl) to determine the molar absorptivity (ε).[13]

-

Conclusion

The introduction of a bromine atom at the 4-position of the benzisothiazole ring significantly modulates its electronic properties through a combination of strong inductive withdrawal and weaker resonance donation. This substitution leads to a general decrease in the energy levels of the frontier molecular orbitals and an increase in the molecule's dipole moment. These changes directly influence the compound's reactivity, stability, and spectroscopic characteristics. A synergistic approach, leveraging the predictive power of DFT calculations and the empirical evidence from UV-Vis spectroscopy and cyclic voltammetry, provides a comprehensive framework for understanding and predicting the behavior of 4-bromobenzisothiazole derivatives. This knowledge is paramount for the rational design of novel compounds with tailored electronic properties for applications in drug development and materials science.

References

-

Shaikh, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Dyes and Pigments, 193, 109503. Available at: [Link]

-

Al-Hourani, B. J., et al. (2023). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Molecules, 28(23), 7793. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved February 5, 2026, from [Link]

-

Abdullah, M. I., et al. (2019). The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate. Available at: [Link]

-

Martinez-Gonzalez, J. A., et al. (2023). Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Available at: [Link]

-

Katritzky, A. R., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 5-23. Available at: [Link]

-

Al-Sarawy, A. A., et al. (2006). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 78(15), 5511-5518. Available at: [Link]

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. (n.d.).

-

Wagner, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (133), 57022. Available at: [Link]

-

Wang, L. P., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 11(23), 6005-6017. Available at: [Link]

-

Bdiri, M., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. Available at: [Link]

-

Krawczyk, H., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 8031-8043. Available at: [Link]

-

Pizzi, G., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1639. Available at: [Link]

-

Al-Amiery, A. A., et al. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. ResearchGate. Available at: [Link]

-

Brand, C., et al. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Lab 1: Cyclic Voltammetry. Available at: [Link]

-

Al-Kahtani, A. A., et al. (2013). Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. International Journal of Molecular Sciences, 14(10), 20566-20582. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved February 5, 2026, from [Link]

-

Szostak, M., et al. (2024). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X–H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

Burrow, P. D., et al. (2011). Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap. UNL Digital Commons. Available at: [Link]

-

Wang, L. P., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. PMC. Available at: [Link]

-

Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Available at: [Link]

-

Jasiński, R., et al. (2023). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 28(15), 5727. Available at: [Link]

-

Forster, R. J., et al. (2018). Cyclic Voltammetry of Organic Compounds. ResearchGate. Available at: [Link]

Sources

- 1. Benzisothiazoles synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. iitk.ac.in [iitk.ac.in]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

4-Bromo-1,2-benzothiazol-3-one safety data sheet (SDS) requirements

Technical Guide: Safety Data Sheet (SDS) Architecture for 4-Bromo-1,2-benzothiazol-3-one

Part 1: Core Directive & Chemical Identity

4-Bromo-1,2-benzothiazol-3-one (4-bromo-BIT) is a halogenated derivative of the well-characterized biocide 1,2-benzisothiazolin-3-one (BIT). Unlike commodity BIT, this specific 4-bromo isomer is often encountered as a high-purity research intermediate in the synthesis of bioactive scaffolds.

Because specific toxicological datasets for this isomer are often proprietary or sparse, this guide utilizes Structure-Activity Relationship (SAR) principles derived from the parent isothiazolinone pharmacophore to establish a rigorous, "worst-case" safety profile.

Chemical Identity Matrix

| Parameter | Detail |

| Chemical Name | 4-Bromo-1,2-benzothiazol-3-one |

| Core Scaffold | Benzisothiazolinone (BIT) |

| Functional Group | Isothiazolinone ring (electrophilic) + Bromine substituent (lipophilic) |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | ~230.08 g/mol |

| Physical State | Solid (typically off-white to yellow powder) |

| Solubility | Low in water; soluble in DMSO, DMF, Methanol |

Part 2: Predictive Hazard Profiling (GHS Classification)

The Scientific Logic: The safety profile of 4-bromo-BIT is governed by the isothiazolinone ring , which acts as a potent electrophile. It reacts with nucleophilic thiol groups on biological proteins (cysteine residues), leading to:

-

Skin Sensitization: Haptenization of skin proteins triggers an immune response.

-

Cellular Toxicity: Disruption of metabolic enzymes.

-

Bromine Effect: The 4-bromo substitution increases lipophilicity (LogP), potentially enhancing dermal penetration compared to non-halogenated BIT.

Derived GHS Classifications

Based on SAR with 1,2-benzisothiazol-3(2H)-one (CAS 2634-33-5)

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][3] | Systemic absorption; interference with Krebs cycle enzymes. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[4][1][3][5] | Localized cytotoxicity. |

| Serious Eye Damage | Cat 1 | H318: Causes serious eye damage.[4][1][3][6] | CRITICAL: Irreversible corneal opacity is common with isothiazolinones due to rapid protein cross-linking. |

| Skin Sensitization | Cat 1A | H317: May cause an allergic skin reaction.[4][1][3][6] | High potency sensitizer; induction threshold is likely extremely low. |

| Aquatic Toxicity | Cat 1 | H400: Very toxic to aquatic life.[4][7][3] | Biocidal mechanism affects aquatic organisms indiscriminately. |

Part 3: Critical Handling Protocols (Self-Validating Systems)

A. Engineering Controls & PPE Selection

Standard nitrile gloves are insufficient for prolonged handling of halogenated benzisothiazolinones in solution due to enhanced permeation.

-

Primary Barrier: Laminate film gloves (e.g., Silver Shield®) or double-gloving (Nitrile over Neoprene).

-

Respiratory: P3/N100 particulate filter (solids) or ABEK organic vapor cartridge (solutions).

-

Eye Protection: Tightly fitting safety goggles + Face shield. Safety glasses are inadequate due to the risk of irreversible eye damage.

B. Deactivation & Spill Response Workflow

The Principle: To render the compound safe, you must break the isothiazolinone ring. This is achieved by nucleophilic attack using a mild reducing agent (Bisulfite) or a nucleophile (Cysteine/Glycine).

Step-by-Step Deactivation Protocol:

-

Preparation: Prepare a "Quench Solution" of 10% Sodium Bisulfite (

) and 5% Sodium Bicarbonate ( -

Application: For solid spills, cover with Quench Solution. For liquid spills, mix in a 2:1 ratio (Quench:Spill).

-

Reaction Time: Allow to stand for 30 minutes. The solution should change color (often losing yellow tint) as the ring opens.

-

Verification: Check pH (should be neutral/slightly basic).

-

Disposal: Collect as treated chemical waste.

Part 4: Visualizing the Safety Logic

Diagram 1: Hazard Determination & Response Logic

This diagram illustrates the decision-making process for handling 4-bromo-BIT, moving from structural analysis to emergency response.

Caption: Logic flow deriving specific safety controls from the molecular structure of 4-bromo-BIT.

Diagram 2: Chemical Deactivation Mechanism

This diagram visualizes the chemical transformation required to neutralize the hazard.

Caption: The chemical pathway for deactivating the isothiazolinone ring using bisulfite.

Part 5: Regulatory & Transport Context

-

UN Number: UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data. Default to UN 3077 for small research quantities unless oral toxicity is proven <300 mg/kg.

-

Packing Group: III

-

TSCA (USA): Likely "Research & Development (R&D) Exemption" only. Not typically listed on the active inventory for commercial use without PMN (Pre-Manufacture Notice).

References

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,2-benzisothiazol-3(2H)-one (BIT).[8][9][10] Retrieved October 26, 2025, from [Link]

-

Safe Work Australia. (2019). Benzisothiazolinone and its salts: Human health tier II assessment. Retrieved October 26, 2025, from [Link]

-

PubChem. (n.d.). Compound Summary: 1,2-Benzisothiazol-3(2H)-one.[8][4][9][2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. scribd.com [scribd.com]

- 4. Substance Information - ECHA [echa.europa.eu]